1,10-Phenanthroline; ruthenium(2+); dichloride
Overview
Description
1,10-Phenanthroline; ruthenium(2+); dichloride is a useful research compound. Its molecular formula is C36H24Cl2N6Ru and its molecular weight is 712.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical and Ligand Exchange Studies
Research has shown that ruthenium(II) complexes containing 1,10-phenanthroline exhibit interesting photochemical properties. For instance, a study highlighted a ruthenium(II) complex with a 1,10-phenanthroline unit and a terpyridine fragment, which demonstrated that the coordination and decoordination of a benzonitrile group can be induced both thermally and photochemically in an acetone-water mixture (Schofield et al., 2003). Similarly, another study focused on the photochemical expulsion of a Ru(phen)2 unit from a macrocyclic receptor and its thermal re-coordination, showcasing efficient and quantitative processes (Collin et al., 2001).
Sensing Applications
Ruthenium(II) complexes have been utilized in sensing applications. A notable example includes the use of a luminescent iridium phenanthroline crown ether complex for the detection of silver(I) ions in aqueous media. The study demonstrated a significant luminescence enhancement in the presence of Ag+, suggesting potential applications in chemosensing (Schmittel & Lin, 2007).
Stabilization of Gold Nanoparticles
The 1,10-phenanthroline and 1,10-phenanthroline-terminated ruthenium(II) complex have been reported to stabilize and functionalize gold nanoparticles (Au-NPs). This study highlighted the interaction between the nitrogen atoms of phen and the surface of Au-NPs, allowing for reversible aqueous-organic phase transfer processes, which could be pivotal in the development of novel nanomaterials (Mayer, Dumas, & Sécheresse, 2008).
Photodynamic Therapy (PDT) and Photosensitization
Ruthenium(II) complexes have been explored as photosensitizers for photodynamic therapy and photosensitization of nanocrystalline TiO2 films. For example, a study demonstrated the high efficiency of a ruthenium(II) complex containing carboxylated 1,10-phenanthroline in photosensitizing nanocrystalline TiO2 electrode, achieving significant solar-to-electric power conversion efficiency, which underscores its potential in renewable energy applications (Sugihara et al., 1998).
DNA Interaction and Medicinal Applications
Studies have also examined the interaction of ruthenium(II) complexes with DNA and their medicinal applications. One research focused on non-covalent DNA binding and cytotoxicity of mixed-ligand ruthenium(II) complexes, which provides insights into their potential therapeutic applications (Rajendiran et al., 2008).
Mechanism of Action
Target of Action
The primary target of 1,10-Phenanthroline; Ruthenium(2+); Dichloride is oxygen . This compound is a luminescent probe that is sensitive to the amount of oxygen in the sample .
Mode of Action
The compound interacts with its target, oxygen, through a process known as dynamic quenching . The fluorescence of the compound is quenched or reduced by molecular oxygen . This interaction results in changes in the fluorescence intensity of the compound, which depends on the metabolic rate of viable microorganisms .
Biochemical Pathways
The compound affects the biochemical pathways related to oxygen sensing and metabolism . The quenching of the compound’s fluorescence by oxygen can be used to measure oxygen flux through tissues .
Pharmacokinetics
Its bioavailability is likely influenced by its interaction with oxygen and its sensitivity to light .
Result of Action
The action of this compound results in the detection and quantitation of oxygen . It can be used for real-time detection of multiplying bacteria in sterile and non-sterile pharmaceutical preparations . This significantly shortens the time required to obtain results and allows the introduction of repair processes in production .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the presence of oxygen and light . The compound should be stored under inert gas and should be protected from light .
Biochemical Analysis
Biochemical Properties
The compound “1,10-Phenanthroline; Ruthenium(2+); Dichloride” plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of “this compound” on cells are diverse and complex. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound can vary widely depending on the cell type and the biochemical environment.
Molecular Mechanism
At the molecular level, “this compound” exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “this compound” can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“this compound” is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of “this compound” within cells and tissues is a complex process. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of “this compound” can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,10-Phenanthroline; ruthenium(2+); dichloride involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "Ruthenium(III) chloride", "1,10-Phenanthroline", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve 1.0 g of ruthenium(III) chloride in 50 mL of water", "Add 1.5 g of 1,10-phenanthroline to the solution and stir for 30 minutes", "Add a reducing agent (e.g. 0.5 g of sodium borohydride) to the solution and stir for an additional 30 minutes", "Filter the resulting solution to remove any insoluble impurities", "Add hydrochloric acid to the filtrate to adjust the pH to 1-2", "Slowly add sodium chloride to the solution until the desired product (1,10-Phenanthroline; ruthenium(2+); dichloride) precipitates out", "Collect the precipitate by filtration and wash with cold water", "Dry the product under vacuum at room temperature" ] } | |
CAS No. |
23570-43-6 |
Molecular Formula |
C36H24Cl2N6Ru |
Molecular Weight |
712.6 g/mol |
IUPAC Name |
1,10-phenanthroline;ruthenium(2+);dichloride |
InChI |
InChI=1S/3C12H8N2.2ClH.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
UWXWBVKIJZGXQL-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] |
Related CAS |
22873-66-1 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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